2-(4-Methylphenyl)ethanesulfonic acid
Description
2-(4-Methylphenyl)ethanesulfonic acid is an aromatic sulfonic acid derivative characterized by a 4-methylphenyl group attached to an ethanesulfonic acid backbone. Its structure combines the hydrophobicity of the methyl-substituted benzene ring with the hydrophilic sulfonic acid group, making it a versatile compound in organic synthesis, biochemistry, and materials science.
Properties
IUPAC Name |
2-(4-methylphenyl)ethanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-8-2-4-9(5-3-8)6-7-13(10,11)12/h2-5H,6-7H2,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZBWXQXOBOVMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Common Ethanesulfonic Acid Buffers
Ethanesulfonic acid derivatives are widely used as buffering agents due to their zwitterionic nature and minimal metal-binding interference. Key examples include:
Key Differences :
- Substituent Effects: Unlike MES, ACES, and HEPES, which contain amine or morpholine groups, this compound’s aromatic substituent likely reduces water solubility but enhances lipophilicity. This property could make it suitable for non-aqueous reactions or as a surfactant .
- Acidity : The sulfonic acid group (pKa ~1–3) is strongly acidic compared to the amine-buffered derivatives (pKa ~6–8). This limits its use in neutral pH buffering but expands utility in acidic catalysis .
Functional Comparison with Sulfonic Acid Derivatives
Sulfonate Esters and Tosylates
Sulfonate esters, such as 1-(4-methylphenyl)ethyl 4-methylbenzenesulfonate (), are critical in organic synthesis as leaving groups. Comparatively:
- Reactivity : Tosylates (e.g., ) are more reactive than free sulfonic acids due to the esterified sulfonyl group. This compound’s free acid form may serve as a catalyst or intermediate in sulfonation reactions.
- Synthetic Utility : While tosylates facilitate nucleophilic substitutions (e.g., SN2 reactions), the target compound’s sulfonic acid group could act as a Brønsted acid catalyst in esterifications or hydrolyses .
Sulfonamides and Sulfonyl Chlorides
Sulfonamides (e.g., 2-(4-Aminophenyl)-N-Methylethanesulfonamide, ) and sulfonyl chlorides (e.g., (4-Fluoro-2-methylphenyl)methanesulfonyl chloride, ) exhibit distinct reactivity:
- Biological Activity: Sulfonamides are common in pharmaceuticals (e.g., antibiotics). For example, sodium 2-{[1-(5-Bromo-2-hydroxy-phenyl)-meth-(Z)-ylidene]-amino}-ethanesulfonic acid (Compound I) showed MIC values of 0.125–0.540 mg/mL against bacterial strains .
- Chemical Reactivity : Sulfonyl chlorides are electrophilic, enabling peptide coupling or polymer synthesis. The target compound’s sulfonic acid group may lack this reactivity but could be converted to reactive intermediates .
Solubility and Stability
- Hydrophobicity : The 4-methylphenyl group likely reduces aqueous solubility compared to MES or HEPES, aligning it with surfactants or micelle-forming agents.
- Thermal Stability : Sulfonic acids generally exhibit high thermal stability, making them suitable for high-temperature reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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